2-Amino-3-(2-bromophenyl)propanoic acid 2-Amino-3-(2-bromophenyl)propanoic acid
Brand Name: Vulcanchem
CAS No.: 30163-16-7
VCID: VC21537163
InChI: InChI=1S/C9H10BrNO2/c10-7-4-2-1-3-6(7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)
SMILES: C1=CC=C(C(=C1)CC(C(=O)O)N)Br
Molecular Formula: C9H10BrNO2
Molecular Weight: 244.08 g/mol

2-Amino-3-(2-bromophenyl)propanoic acid

CAS No.: 30163-16-7

Cat. No.: VC21537163

Molecular Formula: C9H10BrNO2

Molecular Weight: 244.08 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-3-(2-bromophenyl)propanoic acid - 30163-16-7

CAS No. 30163-16-7
Molecular Formula C9H10BrNO2
Molecular Weight 244.08 g/mol
IUPAC Name 2-amino-3-(2-bromophenyl)propanoic acid
Standard InChI InChI=1S/C9H10BrNO2/c10-7-4-2-1-3-6(7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)
Standard InChI Key JFVLNTLXEZDFHW-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)CC(C(=O)O)N)Br
Canonical SMILES C1=CC=C(C(=C1)CC(C(=O)O)N)Br

Chemical Structure and Properties

Molecular Structure

(2R)-2-amino-3-(2-bromophenyl)propanoic acid features a central alpha carbon with an amino group (NH2), a carboxylic acid group (COOH), and a methylene group linking to a 2-bromophenyl ring. The stereochemistry at the alpha carbon is in the R configuration, which corresponds to the D-amino acid nomenclature in the traditional amino acid classification system .

Chemical Properties

The compound contains multiple functional groups that contribute to its chemical behavior:

  • The carboxylic acid group (COOH) is acidic and can participate in esterification, amidation, and salt formation reactions.

  • The amino group (NH2) is basic and can undergo acylation, alkylation, and other amine-typical reactions.

  • The brominated aromatic ring may participate in various coupling reactions, particularly catalyzed cross-coupling reactions that are common for aryl halides .

Molecular Data

PropertyValueSource
Molecular FormulaC9H10BrNO2
Molecular Weight244.08 g/mol
IUPAC Name(2R)-2-amino-3-(2-bromophenyl)propanoic acid
CAS Number267225-27-4

Stereochemistry and Isomers

Stereochemical Configuration

The compound features a stereogenic center at the alpha carbon (C-2 position). The (2R) configuration indicates that the spatial arrangement of substituents follows the Cahn-Ingold-Prelog rules with the R descriptor. In traditional amino acid nomenclature, this corresponds to the D-configuration, hence the alternative name D-2-Bromophenylalanine .

The stereochemistry is critical for biological activity and interactions with chiral biological systems such as enzymes and receptors. The D-configuration is opposite to the L-configuration found in naturally occurring amino acids in proteins .

Physical Properties

Derivatives

The hydrochloride salt of this compound, (2R)-2-amino-3-(2-bromophenyl)propanoic acid hydrochloride, has been documented with the following properties:

PropertyValueSource
Molecular FormulaC9H11BrClNO2
Molecular Weight280.54 g/mol
CAS Number1391427-82-9

This salt form may offer different solubility properties compared to the free amino acid, potentially increasing water solubility which is a common characteristic of amino acid hydrochloride salts .

Chemical Identifiers and Nomenclature

Systematic Names and Synonyms

The compound is identified by several names and synonyms in scientific literature:

Name/SynonymSource
(2R)-2-amino-3-(2-bromophenyl)propanoic acid
2-Bromo-D-phenylalanine
D-2-Bromophenylalanine
(R)-2-Amino-3-(2-bromophenyl)propanoic acid
H-D-PHE(2-BR)-OH

Chemical Identifiers

Various chemical identifiers are used to uniquely identify this compound in databases and literature:

Identifier TypeValueSource
InChIInChI=1S/C9H10BrNO2/c10-7-4-2-1-3-6(7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m1/s1
InChIKeyJFVLNTLXEZDFHW-MRVPVSSYSA-N
SMILESC1=CC=C(C(=C1)CC@HN)Br
European Community (EC) Number898-279-4
DSSTox Substance IDDTXSID40427515
Nikkaji NumberJ2.638.862G
WikidataQ72449173

Applications and Research

Research Context

The existence of this compound in databases like PubChem suggests its relevance in scientific research. Its inclusion with a unique CAS number and various chemical identifiers indicates recognition in the chemical community and potential ongoing research applications .

Comparison with Related Compounds

Comparison with Positional Isomers

A structural comparison with the meta-brominated isomer, (R)-2-Amino-3-(3-bromophenyl)propanoic acid, reveals differences that may affect chemical reactivity and biological properties:

Feature(2R)-2-amino-3-(2-bromophenyl)propanoic acid(R)-2-Amino-3-(3-bromophenyl)propanoic acid
Bromine PositionOrtho (position 2)Meta (position 3)
InChIKeyJFVLNTLXEZDFHW-MRVPVSSYSA-NGDMOHOYNMWWBAU-MRVPVSSYSA-N
CAS Number267225-27-499295-78-0
Likely Electronic EffectsStronger electronic influence on benzyl position due to proximityModerate electronic influence on benzyl position
Steric ConsiderationsPotential conformational restrictions due to ortho substitutionLess steric hindrance around the benzyl position

Comparison with Natural Phenylalanine

Compared to natural L-phenylalanine:

  • The bromination introduces a large, electronegative substituent that alters the electronic properties of the aromatic ring.

  • The D-configuration (R-stereochemistry) is opposite to the natural L-phenylalanine found in proteins.

  • The bromine atom significantly increases the molecular weight and may affect solubility properties.

  • The reactivity profile is altered, offering additional chemical modification possibilities through the carbon-bromine bond.

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